molecular formula C15H14Br2N2O2 B15098774 5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate

5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate

Katalognummer: B15098774
Molekulargewicht: 414.09 g/mol
InChI-Schlüssel: VPTGJSRRAXGPEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions of the quinoline ring, and a piperidine-1-carboxylate group attached at the 8th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate typically involves the following steps:

    Bromination of Quinoline: The starting material, quinoline, is brominated using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 5th and 7th positions.

    Formation of Piperidine-1-carboxylate: The brominated quinoline is then reacted with piperidine-1-carboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the bromine atoms, resulting in dehalogenated or reduced quinoline derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced or dehalogenated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key cellular processes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dibromoquinolin-8-ol: A closely related compound with similar structural features but lacking the piperidine-1-carboxylate group.

    8-Hydroxyquinoline Derivatives: Compounds with a hydroxyl group at the 8th position of the quinoline ring, exhibiting different biological activities.

Uniqueness

5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate is unique due to the presence of both bromine atoms and the piperidine-1-carboxylate group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and other fields.

Eigenschaften

Molekularformel

C15H14Br2N2O2

Molekulargewicht

414.09 g/mol

IUPAC-Name

(5,7-dibromoquinolin-8-yl) piperidine-1-carboxylate

InChI

InChI=1S/C15H14Br2N2O2/c16-11-9-12(17)14(13-10(11)5-4-6-18-13)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2

InChI-Schlüssel

VPTGJSRRAXGPEW-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.